molecular formula C15H17ClN2O B12126768 Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride CAS No. 89389-92-4

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride

Cat. No.: B12126768
CAS No.: 89389-92-4
M. Wt: 276.76 g/mol
InChI Key: PIBJEMJAABSMOR-UHFFFAOYSA-M
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Description

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride: is a quaternary ammonium compound with a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an alkylating agent, such as methyl iodide, under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a dimethylamine reacts with the pyridinium intermediate.

    Addition of the 2-Oxo-2-Phenylethyl Group: This step involves the reaction of the pyridinium intermediate with a phenacyl chloride derivative, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Biology

In biological research, Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride is studied for its potential as a biochemical probe. It can interact with biological macromolecules, providing insights into their structure and function.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium, 1-(2-oxo-2-phenylethyl)-, chloride: Lacks the dimethylamino group, leading to different reactivity and applications.

    Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, bromide: Similar structure but with a bromide ion instead of chloride, affecting its solubility and reactivity.

    Quaternary ammonium compounds: A broader class of compounds with similar structural features but varying functional groups.

Uniqueness

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride is unique due to the presence of both the dimethylamino group and the 2-oxo-2-phenylethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Pyridinium, 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride, also known as 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)pyridinium chloride , is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer effects, along with relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound features a pyridinium ring attached to a phenylethyl group with a ketone functionality. Its molecular formula is C13H15ClN2OC_{13}H_{15}ClN_2O, and it can be synthesized through various chemical reactions involving pyridine and phenacyl derivatives.

Antimicrobial Properties

Research has indicated that pyridinium derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined to be:

Cell Line IC50 (µM)
MCF-715.3
HeLa12.8

These results indicate that this pyridinium derivative may have selective cytotoxic effects on cancer cells while sparing normal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Electrophilic Nature : The pyridinium moiety can act as an electrophile, facilitating nucleophilic attack by cellular components.
  • Redox Reactions : The ketone group allows participation in redox reactions, influencing cellular signaling pathways.
  • Interaction with DNA : Preliminary studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

In one study, researchers evaluated the antimicrobial efficacy of various pyridinium derivatives, including 4-(dimethylamino)-1-(2-oxo-2-phenylethyl)-, chloride. The study employed disk diffusion methods and determined zones of inhibition for different bacterial strains.

Study on Anticancer Effects

Another significant study involved testing the compound against multiple cancer cell lines using MTT assays to measure cell viability. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Properties

CAS No.

89389-92-4

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

2-[4-(dimethylamino)pyridin-1-ium-1-yl]-1-phenylethanone;chloride

InChI

InChI=1S/C15H17N2O.ClH/c1-16(2)14-8-10-17(11-9-14)12-15(18)13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1

InChI Key

PIBJEMJAABSMOR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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